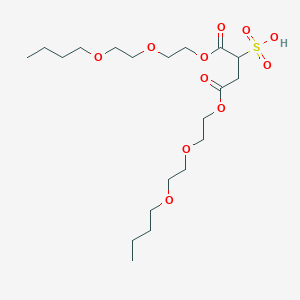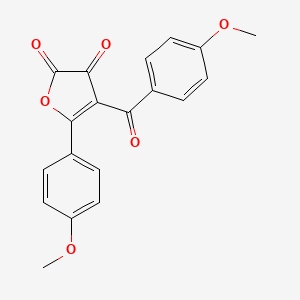
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine is a chiral compound featuring a dioxane ring substituted with a nitrophenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of a phenyl-substituted dioxane intermediate.
Amination: The amine group can be introduced through a reductive amination reaction, where a nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-2,2-dimethyl-4-(4-aminophenyl)-1,3-dioxan-5-amine: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
(4S,5S)-2,2-dimethyl-4-(4-methylphenyl)-1,3-dioxan-5-amine: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine is unique due to the presence of both a nitrophenyl group and an amine group on a chiral dioxane ring. This combination of functional groups and chirality can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
330214-85-2 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2)17-7-10(13)11(18-12)8-3-5-9(6-4-8)14(15)16/h3-6,10-11H,7,13H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
HLDJSGHYLNSUIS-QWRGUYRKSA-N |
SMILES isomérique |
CC1(OC[C@@H]([C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
SMILES canonique |
CC1(OCC(C(O1)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)

![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)

![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
